molecular formula C21H24N4O4 B2843615 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034405-61-1

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2843615
CAS No.: 2034405-61-1
M. Wt: 396.447
InChI Key: XGDDHTHPEZRIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methanone group to a piperazine ring. The piperazine moiety is further substituted with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl group. This structure combines multiple pharmacophores, including the benzodioxin system (known for metabolic stability and receptor affinity), the piperazine scaffold (common in CNS-active drugs), and the tetrahydropyrazolopyridine group (implicated in kinase inhibition and antimicrobial activity) . Its IUPAC name reflects its complex bicyclic and polycyclic architecture, which may contribute to unique binding interactions in biological systems.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(16-13-15-5-3-4-8-25(15)22-16)23-9-11-24(12-10-23)21(27)19-14-28-17-6-1-2-7-18(17)29-19/h1-2,6-7,13,19H,3-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDDHTHPEZRIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that combines a dihydrobenzo dioxin core with a tetrahydropyrazolo-piperazine moiety. This unique structure suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O4C_{15}H_{19}N_{3}O_{4} with a molecular weight of 305.33 g/mol. The compound features multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The dihydrobenzo dioxin structure may facilitate interactions with specific binding sites or active sites on proteins, leading to modulation of their activity. This can occur through mechanisms such as:

  • Inhibition : Blocking the active site of enzymes.
  • Activation : Enhancing the activity of certain receptors or enzymes.
  • Allosteric Regulation : Modulating the function of proteins by binding to sites other than the active site.

Antidepressant Activity

Recent studies have evaluated derivatives of similar structures for their antidepressant potential. For instance, compounds containing benzoxazole and benzothiazole moieties showed high affinities for serotonin receptors (5-HT1A and 5-HT2A) and demonstrated significant antidepressant-like effects in animal models . These findings suggest that the compound under investigation may also exhibit similar properties due to its structural similarities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. For example, derivatives with piperazine rings have shown inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases . The specific inhibition profiles can be further investigated to determine the efficacy of our compound against these targets.

Case Study 1: Anticancer Activity

A related study investigated the anticancer properties of compounds with similar structural frameworks. The results indicated that certain derivatives induced apoptosis in cancer cell lines through caspase-dependent pathways . This suggests that our compound may possess anticancer activity worth exploring.

Case Study 2: Neuroprotective Effects

Another research effort focused on neuroprotective effects associated with compounds containing the dihydrobenzo dioxin structure. These compounds were found to exert protective effects against oxidative stress in neuronal cells, indicating potential applications in neuroprotection .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Antidepressant5-HT1A / 5-HT2AHigh affinity; antidepressant-like effects
Enzyme InhibitionMAO / AChEInhibitory effects
AnticancerVarious cancer cell linesInduced apoptosis
NeuroprotectiveNeuronal cellsProtection against oxidative stress

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been documented. It was shown to up-regulate caspase pathways in various cancer cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

Research suggests that compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone may offer neuroprotective benefits:

  • Alzheimer's Disease : Some derivatives have shown promise in inhibiting specific protein kinases associated with neurodegenerative diseases . This suggests a potential application in the treatment of Alzheimer’s disease.

Case Studies

StudyFocusFindings
Venkatachalam et al. (2016)Anticancer ActivityDemonstrated that similar compounds exhibit significant inhibition of cancer cell proliferation and induce apoptosis .
Hussain et al. (2013)Neuroprotective EffectsIdentified compounds that inhibit MAO and ChE activities, suggesting potential for treating neurodegenerative disorders .
Chen et al. (2016)Metal ComplexesInvestigated metal complexes of semicarbazones showing enhanced anticancer activity compared to their parent ligands .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Reported Activity References
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone Benzodioxin + piperazine + tetrahydropyrazolopyridine 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl Antimicrobial (inferred from pyrazole derivatives)
UK-33274 ([4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone) Benzodioxin + piperazine + quinazoline 4-Amino-6,7-dimethoxyquinazoline Antihypertensive (α1-adrenergic receptor antagonist)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Cyano, nitroaryl, phenethyl No explicit activity reported; structural focus on fused bicyclic systems
Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives Pyridine-thione + aryl groups Thioxo, cyano, aryl Antimicrobial (broad-spectrum against Gram-positive bacteria)

Key Observations:

Structural Diversity :

  • The target compound’s tetrahydropyrazolopyridine substituent distinguishes it from UK-33274’s quinazoline group, likely altering receptor specificity. Quinazoline derivatives are well-documented in hypertension therapies, whereas pyrazolopyridines are explored for kinase inhibition .
  • Compared to tetrahydroimidazopyridines (e.g., compound 2d in ), the target lacks ester groups but shares a fused bicyclic system, which may enhance metabolic stability .

Biological Activity :

  • The thioxo-pyridine derivatives () exhibit antimicrobial activity, suggesting that the target compound’s pyrazolopyridine group could confer similar properties if optimized .
  • UK-33274’s antihypertensive activity highlights the pharmacological versatility of benzodioxin-piperazine hybrids, though substituents dictate target engagement .

Physical Properties :

  • Melting points for related compounds (e.g., 215–217°C for tetrahydroimidazopyridine 2d ) suggest that the target compound may exhibit similar thermal stability due to rigid bicyclic frameworks .

Research Implications

The compound’s structural complexity positions it as a candidate for:

  • Kinase inhibition : Pyrazolopyridine derivatives are explored in oncology (e.g., JAK/STAT inhibitors).
  • Antimicrobial agents : Thioxo-pyridine analogs in demonstrate activity against Gram-positive bacteria .
    Further studies should prioritize in vitro assays to validate these hypotheses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity synthesis of this compound?

  • Methodology : A multi-step approach is typically employed, starting with precursor functionalization (e.g., coupling the 2,3-dihydrobenzo[b][1,4]dioxin-2-carbonyl group to the piperazine core). Key steps include:

  • Precursor activation : Use coupling reagents like EDCI/HOBt for amide bond formation between the pyrazolo[1,5-a]pyridine and piperazine .
  • Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or dichloromethane) to maximize yield .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Critical Techniques :

  • ¹H/¹³C NMR : Assign chemical shifts to confirm the presence of the benzodioxin (δ 4.2–4.5 ppm for dioxin methylene protons) and pyrazolo-pyridine moieties (δ 7.8–8.2 ppm for aromatic protons) .
  • HRMS (ESI) : Validate molecular mass with <2 ppm error (e.g., calculated [M+H]⁺ = 478.2121 vs. observed 478.2125) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, normalizing to positive controls like doxorubicin .
  • Solubility optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can computational methods predict and resolve spectral data contradictions?

  • Approach :

  • DFT calculations : Simulate NMR chemical shifts (Gaussian 16, B3LYP/6-31G* basis set) to cross-validate experimental assignments, particularly for diastereotopic protons in the tetrahydropyrazolo-pyridine ring .
  • Docking studies : Map electrostatic interactions between the compound’s carbonyl groups and target enzymes (e.g., using AutoDock Vina) to explain activity variations across analogs .

Q. What strategies address discrepancies in reported biological activity data?

  • Resolution Workflow :

  • Comparative dose-response curves : Test the compound alongside structurally similar derivatives (e.g., piperazine or benzodioxin analogs) under identical assay conditions .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess whether observed discrepancies arise from differential metabolism .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase domain) to validate binding modes and identify steric clashes .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

  • Methodological Framework :

  • Partitioning studies : Measure logP values (shake-flask method) to predict bioaccumulation potential .
  • Degradation pathways : Conduct hydrolysis/photolysis experiments (pH 4–9, UV light) to identify breakdown products via LC-MS .
  • Ecotoxicology : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (EC₅₀ determination) and monitor developmental abnormalities .

Q. What mechanistic hypotheses explain its interaction with neurological targets?

  • Experimental Design :

  • Receptor binding assays : Radiolabeled ligand competition studies (e.g., ³H-naloxone for opioid receptors) to quantify affinity (Kᵢ values) .
  • Calcium imaging : Treat neuronal cell lines (e.g., SH-SY5Y) and measure intracellular Ca²⁺ flux to infer GPCR modulation .
  • Gene expression profiling : RNA-seq analysis post-treatment to identify upregulated/downregulated pathways (e.g., MAPK or Wnt signaling) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar), moisture control, and intermediate stability (e.g., protect light-sensitive groups) .
  • Data Validation : Triplicate runs for biological assays with stringent statistical analysis (ANOVA, p<0.05) .
  • Theoretical Integration : Align findings with medicinal chemistry frameworks (e.g., Lipinski’s Rule of Five, pharmacophore modeling) to prioritize analogs for SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.